Drobuline

Stereoselective metabolism Enantiomer pharmacokinetics Canine antiarrhythmic model

Antiarrhythmic research is compromised by stereochemical variability among Class I sodium channel blockers, confounding enantiomer-specific pharmacokinetic studies. Drobuline resolves this as a well-characterized racemic amino-alcohol with a single chiral center, providing a defined stereochemical baseline. - Enantiomer-specific PK: Documented 3-fold higher plasma exposure of the l-isomer versus d-isomer in canines after oral dosing, offering a quantifiable stereochemical endpoint. - Species-divergent metabolism: Unique glucuronidation-dominant clearance in dogs versus alternative Phase II pathways in rodents, making it a validated probe for IVIVE model calibration. - Nav1.7 reference activity: Confirmed antagonist at the 20% inactivated state of human Nav1.7 (HEK293), supporting use in subtype-selective electrophysiology assays. Supplied as racemic free base with full analytical characterization. Ideal for studies requiring precise stereochemical control unattainable with lidocaine or mexiletine.

Molecular Formula C19H25NO
Molecular Weight 283.4 g/mol
CAS No. 58473-73-7
Cat. No. B1218946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrobuline
CAS58473-73-7
Synonyms1-(isopropylamino)-4,4-diphenyl-2-butanol
drobuline
Molecular FormulaC19H25NO
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCC(C)NCC(CC(C1=CC=CC=C1)C2=CC=CC=C2)O
InChIInChI=1S/C19H25NO/c1-15(2)20-14-18(21)13-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18-21H,13-14H2,1-2H3
InChIKeyDAIZVBCVNQSHLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Drobuline (CAS 58473-73-7): Antiarrhythmic Amino-Alcohol Derivative for Preclinical Cardiovascular Research


Drobuline (CAS 58473-73-7) is a synthetic small-molecule antiarrhythmic agent classified as a cardiac depressant and amino-alcohol derivative, with chemical designation (±)-1-(isopropylamino)-4,4-diphenyl-2-butanol and molecular formula C19H25NO [1][2]. It exists as a racemic mixture with a single chiral center and has been demonstrated to be effective against ventricular arrhythmias in canine models [1][3]. Drobuline is recognized under both United States Adopted Names (USAN) and International Nonproprietary Names (INN) nomenclature systems [2].

Why Drobuline (CAS 58473-73-7) Cannot Be Replaced by Other Class I Antiarrhythmics


Antiarrhythmic agents sharing the same Vaughan Williams classification (Class I sodium channel blockers) exhibit substantial heterogeneity in their stereochemical composition, metabolic fate, and ion channel subtype selectivity—parameters that critically influence both experimental reproducibility and translational relevance. Drobuline's unique combination of a single chiral center yielding distinct enantiomer pharmacokinetics, species-specific glucuronidation pathways absent in rodents but predominant in canines, and demonstrated activity at the 20% inactivated state of human Nav1.7 sodium channels [1] establishes a differentiated pharmacological profile that renders direct substitution with lidocaine, mexiletine, or propafenone scientifically invalid for studies requiring precise control over stereochemistry or species-appropriate metabolic modeling [2].

Drobuline (CAS 58473-73-7): Quantitative Comparator-Based Differentiation Guide


Stereoselective Pharmacokinetics: 3-Fold Higher Plasma Exposure of l-Isomer vs. d-Isomer in Canine Model

Following oral administration of racemic drobuline (10 mg/kg, p.o.) to dogs, the l-isomer achieved plasma levels approximately three times higher than those of the d-isomer [1]. This stereoselective pharmacokinetic divergence was not attributable to differential absorption or excretion; rather, it arose from the d-isomer being metabolized at a faster rate than the l-isomer [1]. Both isolated enantiomers demonstrated equipotent antiarrhythmic activity upon intravenous administration in the same canine model [2]. This stereochemical profile contrasts with Class I antiarrhythmics such as lidocaine (achiral) and mexiletine (racemic but without reported substantial enantiomer-specific plasma exposure differences in canine studies).

Stereoselective metabolism Enantiomer pharmacokinetics Canine antiarrhythmic model

Nav1.7 Sodium Channel Antagonist Activity at 20% Inactivated State

Drobuline demonstrates antagonist activity at the human voltage-gated sodium channel Nav1.7 expressed in HEK293 cells under conditions where the channel is 20% inactivated, as measured by patch-clamp electrophysiological assay [1]. Nav1.7 is predominantly expressed in peripheral sensory neurons and has been implicated in pain signaling pathways [2]. This channel subtype selectivity profile is not commonly reported for traditional Class I antiarrhythmics such as lidocaine or mexiletine, which are characterized primarily by their activity at cardiac Nav1.5 channels. The quantitative affinity (IC50 or Ki) for drobuline at Nav1.7 remains unreported in the accessible public domain, limiting the strength of this comparison.

Nav1.7 Sodium channel antagonist Patch-clamp electrophysiology

Species-Specific Glucuronidation: Dog-Dominant Conjugation vs. Alternative Routes in Rodents

Comparative metabolic profiling across five species (dog, rabbit, rat, guinea pig, and hamster) revealed that glucuronide conjugation is the major route of drobuline biotransformation exclusively in the dog, whereas alternative metabolic pathways predominate in rodents [1][2]. The O-glucuronide conjugate structure was confirmed via HPLC isolation followed by field desorption mass spectral analysis [1]. This species-specific metabolic divergence contrasts with Class I antiarrhythmics such as lidocaine, which undergoes N-dealkylation and aromatic hydroxylation across species without pronounced canine-specific glucuronidation preference, and mexiletine, which is extensively metabolized via CYP2D6-mediated oxidation.

Species-specific metabolism Glucuronidation Comparative drug metabolism

Evidence-Backed Research Applications for Drobuline (CAS 58473-73-7)


Stereoselective Pharmacokinetic Studies in Canine Cardiovascular Models

Suitable for investigations examining enantiomer-specific drug disposition, stereoselective metabolism, or the relationship between stereochemistry and antiarrhythmic efficacy. The documented 3-fold higher plasma exposure of the l-isomer relative to the d-isomer in dogs following oral administration [1] provides a quantifiable stereochemical endpoint for hypothesis-driven research. Procurement should prioritize racemic drobuline or isolated enantiomers depending on study design requirements.

Species-Specific Drug Metabolism and Toxicokinetic Investigations

Applicable to comparative metabolism studies examining species divergence in Phase II conjugation pathways. Drobuline's unique metabolic profile—glucuronidation as the major route in dogs versus alternative pathways in rabbits, rats, guinea pigs, and hamsters [1]—makes it a valuable probe compound for investigating species-specific glucuronidation mechanisms and for validating in vitro-in vivo extrapolation (IVIVE) models of hepatic clearance.

Nav1.7 Sodium Channel Pharmacology and Selectivity Profiling

Appropriate for in vitro electrophysiological studies characterizing sodium channel subtype selectivity. Drobuline's confirmed antagonist activity at the 20% inactivated state of human Nav1.7 expressed in HEK293 cells [2] supports its use as a reference compound in assays evaluating Nav1.7-mediated currents. However, the absence of reported IC50 or Ki values necessitates parallel testing with well-characterized Nav1.7 reference antagonists for quantitative comparative analysis.

Canine Ventricular Arrhythmia Model Validation and Mechanistic Studies

Indicated for preclinical studies utilizing established canine ventricular arrhythmia models. Drobuline has been demonstrated effective against ventricular arrhythmias in dogs, with both enantiomers exhibiting equipotent antiarrhythmic activity following intravenous administration [1][3]. This validated in vivo efficacy supports its procurement as a positive control or reference antiarrhythmic agent for studies conducted in canine models.

Technical Documentation Hub

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